Competitive Inhibition Kinetics of Arginyl-tRNA Synthetase by L-Canavanine vs. L-Arginine
L-Canavanine acts as a competitive inhibitor of arginyl-tRNA synthetase with a defined inhibition constant (Kᵢ) that allows for precise modeling of its intracellular effects. The Kᵢ for canavanine is 35 µM, compared to a Kₘ of 2.5 µM for the natural substrate, L-arginine [1]. This 14-fold difference in affinity underpins canavanine's dose-dependent misincorporation into proteins and its utility as a calibrated perturbagen.
| Evidence Dimension | Enzyme Inhibition Constant (Kᵢ) vs. Michaelis Constant (Kₘ) |
|---|---|
| Target Compound Data | Kᵢ = 35 µM for L-Canavanine |
| Comparator Or Baseline | Kₘ = 2.5 µM for L-Arginine |
| Quantified Difference | Kᵢ for canavanine is 14-fold higher than the Kₘ for arginine |
| Conditions | In vitro assay using tRNA and synthetases prepared from whole chick embryos |
Why This Matters
This quantitative difference defines the concentration window where canavanine effectively competes with arginine without complete translational shutdown, making it a precise tool for dose-response studies.
- [1] Uitto J, Hoffman HP, Prockop DJ. Effect of the arginine analog, canavanine, on the synthesis and secretion of procollagen. Arch Biochem Biophys. 1980;202(2):477-486. doi:10.1016/0003-9861(80)90184-8 View Source
